![molecular formula C15H14N6OS B2467664 2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide CAS No. 886925-46-8](/img/structure/B2467664.png)

2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

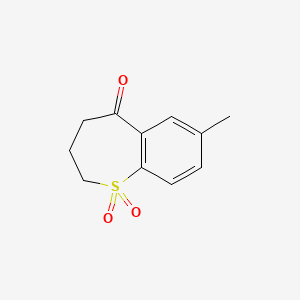

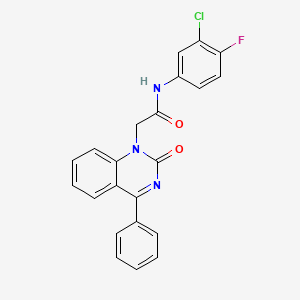

The compound “2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide” is a complex organic molecule. It contains a 1,2,4-triazole ring, which is a five-membered ring with three nitrogen atoms and two carbon atoms . The triazole ring is substituted with an amino group at the 4-position and a pyridin-4-yl group at the 5-position. The 3-position of the triazole ring is linked to a sulfanyl group, which is further connected to an acetamide group substituted with a phenyl ring .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of multiple nitrogen atoms in the triazole ring and the pyridine ring could result in a dense network of hydrogen bonds, especially if the compound is part of a larger structure or in a solution .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the triazole and pyridine rings could potentially make the compound aromatic. The compound’s solubility, melting point, and other properties would depend on the specific arrangement of its atoms and the nature of its bonds .Scientific Research Applications

Synthesis and Structural Elucidation

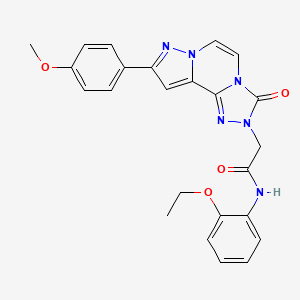

Research has led to the synthesis of a series of derivatives by the condensation of 4-phenyl-5-(pyridine-4-yl)-4H-1,2,4-triazole-3-thiol and 2-Chloro-N-(aryl)acetamide in the presence of anhydrous potassium carbonate. These compounds have been characterized through various spectroscopic techniques, including H1NMR, MASS Spectra, IR Spectra, and Elemental Analysis, to determine their structural features. The focus on these compounds arises from their potential pharmaceutical activities, as the 1,2,4 triazole ring system is known for a wide range of biological activities, such as antibacterial, antifungal, and antituberculosis effects (MahyavanshiJyotindra, ParmarKokila, & MahatoAnil, 2011).

Antimicrobial Screening

These compounds have been screened for their in-vitro Antibacterial, Antifungal, and anti-tuberculosis activity. This screening is part of an ongoing effort to discover new drugs with effective biological importance, given the wide therapeutic interests of drugs containing the 1,2,4-triazole ring system. The antimicrobial activity assessment is crucial for the development of new medications that can address resistance to existing antimicrobial agents (MahyavanshiJyotindra, ParmarKokila, & MahatoAnil, 2011).

Pharmacological Evaluation

Another area of research involves the pharmacological evaluation of these compounds. For example, derivatives have been assessed for their potential as antiasthma agents, showcasing the versatility of the triazole derivatives in addressing various pathological conditions. The process of identifying and evaluating these compounds underscores the ongoing efforts to minimize drug toxicity and enhance therapeutic efficacy in modern pharmacology (Medwid et al., 1990).

Safety and Hazards

Future Directions

The future research directions for this compound could involve further exploration of its potential biological activities. Given the known activities of similar triazole derivatives, this compound could be studied for potential antimicrobial, antiviral, or anticancer activities . Additionally, its synthesis methods could be optimized, and its physical and chemical properties could be studied in more detail.

Mechanism of Action

Target of Action

Compounds containing the 1,2,4-triazole ring in their structure are known for their multidirectional biological activity . They have been proven to have significant antibacterial activity .

Mode of Action

It’s worth noting that 1,2,4-triazole derivatives have been shown to exhibit antimicrobial activity . This suggests that the compound may interact with bacterial cells, possibly disrupting essential processes or structures, leading to their death or inhibition of growth.

Biochemical Pathways

Given the antimicrobial activity of 1,2,4-triazole derivatives , it can be inferred that the compound may interfere with bacterial biochemical pathways essential for their survival and proliferation.

Result of Action

Given the antimicrobial activity of 1,2,4-triazole derivatives , the compound likely results in the death or growth inhibition of bacterial cells.

Properties

IUPAC Name |

2-[(4-amino-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-N-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N6OS/c16-21-14(11-6-8-17-9-7-11)19-20-15(21)23-10-13(22)18-12-4-2-1-3-5-12/h1-9H,10,16H2,(H,18,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBKCPIOUNHKBEO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N6OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-methylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2467587.png)

![1-[2-Fluoro-4-(trifluoromethyl)phenyl]ethan-1-amine](/img/structure/B2467590.png)

![4-(2-(benzo[d][1,3]dioxole-5-carboxamido)ethyl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide](/img/structure/B2467591.png)

![N-(3,5-dimethylphenyl)-1-(7-oxo-6,7-dihydrothiazolo[4,5-d]pyrimidin-2-yl)piperidine-4-carboxamide](/img/structure/B2467594.png)

![3-[Acetyl(dodecyl)amino]propanoic acid](/img/structure/B2467597.png)

![9-(2,4-dimethoxyphenyl)-1,7-dimethyl-3-(2-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2467600.png)

![N-(cyanomethyl)-N-propyl-2-[(1H-1,2,4-triazol-1-yl)methyl]benzamide](/img/structure/B2467604.png)